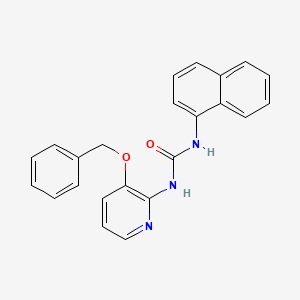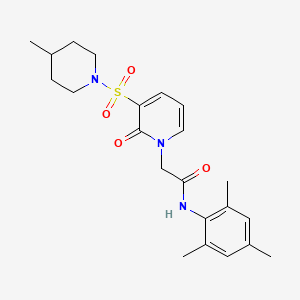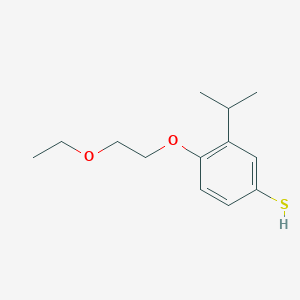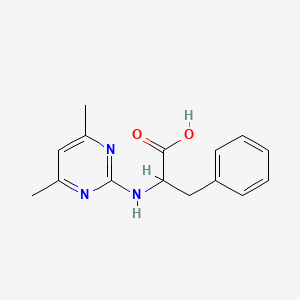
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The same techniques were also investigated by the computational method using Gaussian software .Molecular Structure Analysis
The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . This optimization procedure of the molecule gives the minimum energy confirmation of the structure . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .Physical And Chemical Properties Analysis
The experimental FT-IR and FT-Raman spectra of similar compounds are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The experimental UV−vis spectrum is obtained in the dimethyl sulfoxide solvent and compared with the theoretically computed spectrum by the time-dependent DFT method .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors and Chemosensors
- Copper(II) Detection : A Naphthalene derivative with two urea groups was synthesized for ratiometrically detecting Cu(II) with high selectivity. The presence of electron-donating groups enhances the complexation ability for Cu(II), demonstrating its potential as a highly selective ratiometric fluorescent sensor (Yang et al., 2006).
- Fluoride Selectivity : A naphthalene derivative containing a urea group showed unique absorption and fluorescence peaks with fluoride ion, attributed to the strong interaction between the fluoride and N-H protons, highlighting its use as a fluoride-selective fluorescent and chromogenic chemosensor (Cho et al., 2003).
Coordination Chemistry and Sensing
- Anion and Metal Ion Sensing : The simple novel fluorescent urea 1-(2-aminophenyl)-3-(naphthalen-1-yl)urea showed good affinity towards fluoride and the ability to bind Zn2+ both in solution and solid state, demonstrating its potential in coordination chemistry and sensing properties towards anions and metal ions (Aragoni et al., 2021).
Molecular and Structural Analysis
- Conformational Adjustments and Assembly : The study on conformational adjustments over synthons of urea and thiourea-based assemblies provides insights into the structural dynamics and self-assembly properties of urea derivatives, showcasing the role of intramolecular hydrogen bonding and anion-guided assembly processes (Phukan & Baruah, 2016).
Electronic and Optical Properties
- Chalcone Derivatives for Optical Applications : The synthesis of a chalcone derivative with a naphthalene unit demonstrated potential for optical tuning applications due to its notable first order hyperpolarizability, indicating the compounds' non-linear optical (NLO) activity and suitability for such applications (Maragatham et al., 2019).
Environmental Biomonitoring
- Biomarker of Exposure : Urinary naphthol levels, including metabolites of naphthalene, have been used as biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). This highlights the relevance of naphthalene derivatives in environmental health research (Li et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-23(25-20-13-6-11-18-10-4-5-12-19(18)20)26-22-21(14-7-15-24-22)28-16-17-8-2-1-3-9-17/h1-15H,16H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSDHIMKMQDBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)



![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)